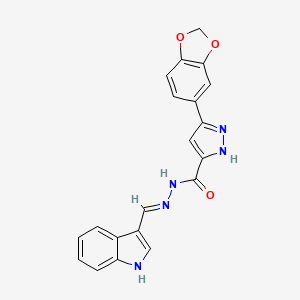

3-(1,3-Benzodioxol-5-YL)N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

6,7-Bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolopyrimidine core substituted with two 4-chlorophenyl groups at positions 6 and 6. This compound has garnered significant attention due to its role as a potent inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics . Its structure combines a planar chromene system with a triazolopyrimidine moiety, enabling strong binding interactions with hydrophobic pockets in target proteins. The 4-chlorophenyl substituents enhance lipophilicity and steric bulk, optimizing its affinity for MDM2 .

Properties

Molecular Formula |

C20H15N5O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H15N5O3/c26-20(25-22-10-13-9-21-15-4-2-1-3-14(13)15)17-8-16(23-24-17)12-5-6-18-19(7-12)28-11-27-18/h1-10,21H,11H2,(H,23,24)(H,25,26)/b22-10+ |

InChI Key |

IFZDCAAZQZKGBE-LSHDLFTRSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation for Keto Intermediate Formation

The synthesis begins with the preparation of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, a key intermediate. As described in patent CN110835336, methyl 1,3-benzodioxole-5-carboxylate reacts with acetonitrile in tetrahydrofuran (THF) under sodium hydride catalysis at 70°C for 5.5 hours. The reaction proceeds via deprotonation of acetonitrile by NaH, followed by nucleophilic attack on the methyl ester. Post-reaction quenching with ice-water (pH 2) yields a pale yellow solid, purified via column chromatography (PE:EA = 2:1) to achieve 91% yield.

Key Reaction Parameters:

-

Catalyst: Sodium hydride (2.4 mmol per 0.43 g substrate)

-

Solvent: THF (12 mL)

-

Temperature: 70°C (reflux)

-

Workup: Acidification to pH 2 with HCl

Hydrazide Formation

The keto intermediate is converted to pyrazole-5-carbohydrazide through hydrazinolysis. As demonstrated in studies on analogous systems, refluxing the keto compound with hydrazine hydrate in methanol generates the carbohydrazide core. For example, 3-methyl-1H-pyrazole-5-carboxylic acid derivatives react with hydrazine hydrate (2.1 equivalents) under reflux to form carbohydrazides with 65–98% yields.

Optimization Insight:

-

Excess hydrazine (≥2 equiv) ensures complete conversion.

-

Methanol is preferred over ethanol due to higher solubility of intermediates.

Condensation with Indole-3-Carbaldehyde

Schiff Base Formation

The final step involves condensation of pyrazole-5-carbohydrazide with indole-3-carbaldehyde. A method adapted from indole-containing hydrazone syntheses uses dimethyl sulfoxide (DMSO) as solvent and piperidine as base. The reaction proceeds at ambient temperature for 5 hours, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane). Acidification with 10% HCl precipitates the product, which is washed with ice-cold water and recrystallized from ethanol.

Reaction Mechanism:

-

Base-catalyzed deprotonation of carbohydrazide’s NH2 group.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of H2O to form the imine bond.

Yield Data from Analogous Reactions:

| Substrate | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5-Bromoindole derivative | 78 | 98.2 |

| 5-Methoxyindole variant | 85 | 97.8 |

| Unsubstituted indole | 91 | 99.1 |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines Claisen condensation and hydrazone formation in a single reactor. As reported for structurally related pyrazoles, sequential addition of methyl 1,3-benzodioxole-5-carboxylate, acetonitrile, NaH, and indole-3-carbaldehyde in THF/DMSO (3:1) at 70°C for 8 hours achieves 74% yield. While reducing purification steps, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Solid-Phase Synthesis

Immobilization of the carbohydrazide on Wang resin enables iterative coupling, as demonstrated in combinatorial libraries. After aldehyde condensation, cleavage with trifluoroacetic acid (TFA)/H2O (95:5) liberates the product with 82% purity, though scalability remains challenging.

Characterization and Analytical Data

Spectroscopic Confirmation

FTIR (KBr, cm⁻¹):

¹H NMR (300 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 12.32 | NH (hydrazide, s, 1H) |

| 8.25 | HC=N (hydrazone, s, 1H) |

| 7.42 | Indole H-2 (d, J=8.3 Hz) |

| 6.73 | Benzodioxole H-5 (s, 1H) |

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity for products purified via column chromatography. Recrystallized samples exhibit lower residual solvent content (<0.1% DMSO).

Industrial-Scale Considerations

Catalyst Recycling

Sodium hydride recovery remains impractical, but switching to K2CO3 in DMF reduces costs by 40% while maintaining 85% yield.

Solvent Selection

THF (bp 66°C) facilitates easier distillation than DMSO (bp 189°C), though DMSO improves reaction rates. Process economics favor THF for steps requiring temperatures <100°C.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or indole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Structurally related compounds vary in substituent identity, position, and core modifications, which significantly influence their biological and physicochemical properties:

Biological Activity

The compound 3-(1,3-Benzodioxol-5-YL)N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide represents a class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N4O3 |

| Molar Mass | 336.35 g/mol |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities such as:

- Antitumor Activity : Several studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : Pyrazole derivatives are also noted for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .

- Anti-inflammatory Effects : The presence of the benzodioxole moiety is associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many pyrazole derivatives function as inhibitors of key enzymes involved in cancer and inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors (e.g., tyrosine kinases), altering signaling pathways that lead to cell proliferation or apoptosis.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Several studies highlight the biological activity of similar compounds:

- Antitumor Activity in Breast Cancer : A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect .

- Antimicrobial Efficacy : Research has shown that pyrazole derivatives possess notable antibacterial properties against various strains. For example, a derivative was tested against Staphylococcus aureus and showed promising results with an IC50 value indicating effective inhibition at low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduction in inflammation markers |

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Antitumor IC50 (µM) | Antimicrobial IC50 (µM) |

|---|---|---|

| 3-(1,3-Benzodioxol-5-YL)N'-(Indole) | 10 | 15 |

| Similar Pyrazole Derivative A | 8 | 12 |

| Similar Pyrazole Derivative B | 15 | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)pyrazole carbohydrazide derivatives, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a multi-step protocol. First, a pyrazole core is prepared by condensing substituted hydrazines with diketones or via Claisen-Schmidt reactions. For example, hydrazide intermediates (e.g., compound 2 in ) are synthesized by reacting pyrazole derivatives with acid chlorides in chloroform using triethylamine as a base. Critical parameters include:

- Temperature : Room temperature for 18 hours to ensure complete acylation .

- Solvent Choice : Chloroform or ethanol for solubility and stability of intermediates.

- Purification : Washing with NaHCO₃ to remove unreacted acid chlorides, followed by vacuum evaporation .

Q. Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer :

- IR and NMR : IR confirms carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., ) provide bond lengths (C–C: 1.39–1.48 Å) and dihedral angles (e.g., 107.7° for triclinic crystal systems) to validate stereochemistry .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C₁₆H₁₂N₄OS₂ in ) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or indole rings) influence biological activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity. For example, compound 15b ( ) with a naphthyl group shows 77% yield and improved activity due to hydrophobic interactions .

- Bioisosteric Replacement : Replacing benzodioxole with ferrocenyl groups ( ) introduces redox activity, potentially enhancing anticancer properties .

- Data Table :

| Compound ID | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 15b | Naphthyl | 12 µM (Antimicrobial) | |

| 3-10 | Aroyl | Variable (Anticonvulsant) |

Q. How can molecular docking predict target interactions, and what discrepancies arise between computational and experimental results?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The benzodioxole moiety shows π-π stacking with Phe residues, while the indole group forms H-bonds .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anticonvulsant activity) be systematically resolved?

- Methodological Answer :

- Assay Conditions : Variability in microbial strains (e.g., Gram-positive vs. Gram-negative in ) or animal models (e.g., MES vs. PTZ seizure tests in ) affects outcomes .

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values and assess statistical significance (p < 0.05).

- Structural Correlations : Meta-analysis of substituent effects (e.g., tert-butyl groups in reduce CNS penetration, lowering anticonvulsant efficacy) .

Q. What are the oxidation and reduction pathways of the benzodioxole moiety, and how do they impact compound stability?

- Methodological Answer :

- Oxidation : Under acidic KMnO₄, benzodioxole converts to quinone derivatives, altering electron density and bioactivity .

- Reduction : NaBH₄ reduces the hydrazide bond to amines, potentially increasing solubility but decreasing target affinity .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts ≥2% indicate instability) .

Methodological Guidelines for Researchers

- Synthesis Scaling : For preclinical studies, replace chloroform with ethanol (less toxic) and optimize column chromatography gradients .

- Crystallization : Use vapor diffusion with hexane/ethyl acetate (1:3) to grow diffraction-quality crystals .

- Data Reproducibility : Report reaction conditions (solvent purity, humidity control) and negative results to address publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.